2-cyano-N-(4-fluorophenyl)acetamide
Overview
Description
2-Cyano-N-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C9H7FN2O . It has a molecular weight of 178.17 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 2-cyano-N-(4-fluorophenyl)acetamide is 1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: Novel compounds including 2-cyano-N-(4-fluorophenyl)acetamide derivatives have been synthesized for various applications. These compounds are synthesized using primary compounds like 3-fluoro-4-cyanophenol and characterized by elemental analysis, IR, and NMR techniques (Yang Man-li, 2008).
Application in Heterocyclic Synthesis
- Building Block in Heterocyclic Compounds: It serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds, demonstrating its versatility in chemical synthesis (Moustafa A. Gouda, 2014).
Antibacterial Applications
- Synthesis of Antibacterial Agents: It's used in the synthesis of compounds showing high antibacterial activity, indicating its potential in developing new antimicrobial agents (N. S. Arutyunyan et al., 2013).
Immune System Modulation
- Immunomodulatory Effects: Certain derivatives have shown properties that enhance the immune response, particularly in combating tumor cells and augmenting the effectiveness of vaccines (B. S. Wang et al., 1988).
Antimicrobial and Antiproliferative Activities
- Antimicrobial and Anticancer Applications: Various derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, suggesting its potential in medical applications (E. Darwish et al., 2014).
Synthesis and Quantitation in Pharmaceuticals
- Role in Pharmaceutical Synthesis: It's used in synthesizing and quantifying genotoxic impurities in pharmaceutical compounds like Escitalopram Oxalate, illustrating its importance in pharmaceutical quality control (Krishna Katta et al., 2017).
Antitumor Evaluation
- Potential in Cancer Treatment: Derivatives of 2-cyano-N-(4-fluorophenyl)acetamide are being explored for their antitumor activities, signifying its potential in developing new cancer therapies (H. Shams et al., 2010).
Crystal Structure Analysis
- Crystallographic Studies: The crystal structure of derivatives has been characterized, providing insights into their molecular arrangements and potential applications in material science (Xiangjun Qian et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWVZXOFWQGSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351185 | |
Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-fluorophenyl)acetamide | |
CAS RN |
1735-88-2 | |
Record name | 2-Cyano-N-(4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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